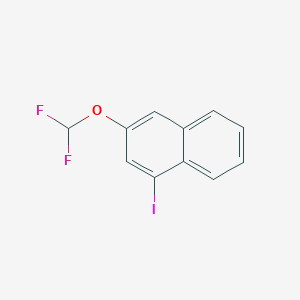
(S)-2-(4-(3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)-3-oxopropyl)phenoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(4-(3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)-3-oxopropyl)phenoxy)acetic acid is a complex organic compound characterized by the presence of multiple functional groups, including tert-butoxy, tert-butoxycarbonyl, and phenoxy groups. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-(3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)-3-oxopropyl)phenoxy)acetic acid typically involves multiple steps, starting from readily available starting materialsThis can be achieved through a flow microreactor system, which offers a more efficient and sustainable process compared to traditional batch methods .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of flow microreactor systems can be particularly advantageous in an industrial setting due to their scalability and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(4-(3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)-3-oxopropyl)phenoxy)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The phenoxy group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and catalysts, depend on the desired transformation.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the specific conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted phenoxyacetic acid derivatives.
Aplicaciones Científicas De Investigación
(S)-2-(4-(3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)-3-oxopropyl)phenoxy)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of (S)-2-(4-(3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)-3-oxopropyl)phenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group can protect amine functionalities, allowing for selective reactions in complex synthetic sequences. The phenoxy group can participate in various interactions, contributing to the compound’s overall reactivity and biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- (S)-methyl 3-((tert-butoxycarbonyl)(methyl)amino)butanoate
- Other tert-butoxycarbonyl-protected amino acids and derivatives
Uniqueness
(S)-2-(4-(3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)-3-oxopropyl)phenoxy)acetic acid stands out due to its combination of tert-butoxy, tert-butoxycarbonyl, and phenoxy groups, which confer unique reactivity and versatility in synthetic applications
Propiedades
Fórmula molecular |
C20H29NO7 |
|---|---|
Peso molecular |
395.4 g/mol |
Nombre IUPAC |
2-[4-[(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]phenoxy]acetic acid |
InChI |
InChI=1S/C20H29NO7/c1-19(2,3)27-17(24)15(21-18(25)28-20(4,5)6)11-13-7-9-14(10-8-13)26-12-16(22)23/h7-10,15H,11-12H2,1-6H3,(H,21,25)(H,22,23)/t15-/m0/s1 |
Clave InChI |
GWCYRZKLZJJFAH-HNNXBMFYSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)[C@H](CC1=CC=C(C=C1)OCC(=O)O)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)OCC(=O)O)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl octahydrocyclopenta[c]pyrrole-5-carboxylate](/img/structure/B12958268.png)


![2-Propenoic acid, 3-[4-[(1Z)-1,2-diphenyl-1-buten-1-yl]phenyl]-, methyl ester, (2E)-](/img/structure/B12958283.png)







